6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-but-3-enyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-3-4-7-5-6-8(10(13)14)9(12)11-7/h2,5-6H,1,3-4H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVZEVHZIPBPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C(=O)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxypyridine-3-carboxylic acid with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The but-3-en-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-(But-3-EN-1-YL)-2-pyridone-3-carboxylic acid.
Reduction: Formation of 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the but-3-en-1-yl group can interact with hydrophobic pockets in proteins, further modulating their function.
Comparison with Similar Compounds
Key Observations :
- The butenyl group in 6-(but-3-en-1-yl)-2-hydroxypyridine-3-carboxylic acid increases molecular weight (MW ≈ 223 g/mol) and lipophilicity (predicted logP ≈ 1.5) compared to methyl or amino-substituted analogs. This may enhance membrane permeability but reduce aqueous solubility .
Comparison with Nipecotic Acid Derivatives
N-substituted nipecotic acid derivatives (e.g., DPB and BTB analogs) share structural similarities with this compound, particularly in their use of bulky substituents to modulate biological activity. For example:
- DPB/nipecotic acid hybrids exhibit enhanced binding to hGAT1 (human GABA transporter 1) due to conformational locking via bulky substituents .
- Butenyl-substituted pyridines may similarly influence enzyme binding. The alkene could stabilize interactions with hydrophobic enzyme pockets or participate in covalent bonding under specific conditions .
Metabolic Pathways
Pyridine ring-cleaving oxygenases, such as those described in Burkholderia sp. MAK1, preferentially act on hydroxypyridine derivatives. The butenyl substituent in this compound may sterically hinder enzymatic cleavage compared to unsubstituted hydroxypyridines, altering metabolic stability .
Biological Activity
6-(But-3-EN-1-YL)-2-hydroxypyridine-3-carboxylic acid, also known by its CAS number 343566-70-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring with a hydroxyl and a carboxylic acid functional group, which are crucial for its biological activity. The presence of the but-3-enyl group contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related compounds in the hydroxypyridine class. For instance, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid has demonstrated potent inhibitory activity against metallo β-lactamases (MBLs), specifically VIM-2, with a Ki value of 13 nM. This compound also restored the activity of amoxicillin against VIM-2-producing E. coli in whole-cell assays, showcasing the importance of structural modifications in enhancing antibacterial efficacy .
Table 1: Antimicrobial Activity Comparison
| Compound | Target | Ki (nM) | EC50 (nM) | CC50 (μM) | TI |
|---|---|---|---|---|---|
| 1-Hydroxypyridine-2-thione-6-carboxylic acid | VIM-2 | 13 | 110 | 97 | 880 |
| This compound | TBD | TBD | TBD | TBD | TBD |
Cytotoxicity
The cytotoxicity profile of hydroxypyridine derivatives indicates that modifications can lead to significant changes in safety and efficacy profiles. For example, the aforementioned compound exhibited a CC50 value of 97 μM, indicating low cytotoxicity and a favorable therapeutic index (TI) of 880, which is promising for further development as an antibacterial agent .
The biological activity of compounds like this compound likely involves chelation with metal ions, which is crucial for the inhibition of metalloenzymes such as MBLs. This chelation disrupts the enzyme's active site, preventing it from hydrolyzing β-lactam antibiotics and restoring their effectiveness against resistant strains .
Case Studies
A notable case study involved the evaluation of hydroxypyridine derivatives in clinical settings. The derivatives were assessed for their ability to restore antibiotic efficacy in resistant bacterial strains. In vitro assays demonstrated that specific modifications to the hydroxypyridine structure enhanced binding affinity and selectivity towards MBLs, suggesting a viable path for drug development .
Q & A
Q. What are the key synthetic strategies for introducing the butenyl substituent to the pyridine core in 6-(But-3-en-1-yl)-2-hydroxypyridine-3-carboxylic acid?
Methodological Answer: The butenyl group at the 6-position can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a palladium catalyst. A precursor such as 6-bromo-2-hydroxypyridine-3-carboxylic acid may react with but-3-en-1-ylboronic acid under inert conditions (argon/nitrogen) in solvents like DMF or THF. Reaction optimization (e.g., temperature control at 80–100°C, catalyst loading) is critical to avoid side reactions like over-reduction or isomerization of the double bond . Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%).
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The butenyl protons (CH₂-CH=CH₂) appear as a multiplet (δ 5.6–5.8 ppm for vinyl protons) and a triplet (δ 2.4–2.6 ppm for allylic CH₂). The hydroxyl proton (2-position) may show broad resonance (δ 10–12 ppm) due to hydrogen bonding.
- ¹³C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm, while the pyridine carbons appear between δ 120–160 ppm.
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₁₁H₁₁NO₃; theoretical [M+H]⁺ = 206.0817).
- IR Spectroscopy : Broad O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
Advanced Research Questions
Q. How does the electronic nature of the butenyl substituent influence the acidity of the hydroxyl and carboxylic acid groups in this compound?
Methodological Answer: The electron-donating resonance effect of the butenyl group (via conjugation with the pyridine ring) reduces the acidity of the hydroxyl group compared to unsubstituted 2-hydroxynicotinic acid. This can be quantified via potentiometric titration in aqueous solutions (e.g., 0.1 M KCl, 25°C) to measure pKa shifts. For example, if 2-hydroxynicotinic acid has a pKa of ~1.8 (carboxylic acid) and ~8.2 (hydroxyl) , the butenyl analog may show a 0.3–0.5 unit increase in hydroxyl pKa due to destabilization of the deprotonated form. Computational studies (e.g., DFT calculations using Gaussian) can model charge distribution and validate experimental results.
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyridine ring at the 6-position?
Methodological Answer:
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether using TBSCl) to prevent undesired side reactions during coupling .
- Directed ortho-Metalation : Use strong bases (e.g., LDA) with directing groups (e.g., carboxylic acid) to activate the 6-position selectively.
- Catalyst Optimization : Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity for cross-coupling at sterically accessible positions .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
Methodological Answer:
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) monitored via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) reveals:
- Oxidation : The butenyl double bond may oxidize to an epoxide or diol under ambient light, requiring storage in amber vials under nitrogen.
- Hydrolysis : The esterified derivatives (e.g., ethyl esters) hydrolyze in aqueous buffers (pH >7), necessitating pH-controlled formulations .
Biological & Pharmacological Questions
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural similarity to known pharmacophores?
Methodological Answer:
- Autophagy Induction : Use prostate cancer cell lines (e.g., PC-3) treated with the compound (1–50 µM) and monitor LC3-II/LC3-I ratio via western blot, as seen in structurally related pyridone derivatives .
- Enzyme Inhibition : Screen against kinases (e.g., mTOR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can be compared to reference inhibitors (e.g., rapamycin) .
Computational & Theoretical Questions
Q. How can molecular docking predict the interaction of this compound with biological targets like mTOR?
Methodological Answer:
- Docking Workflow :
- Prepare the compound’s 3D structure (OpenBabel, MMFF94 force field).
- Retrieve mTOR’s crystal structure (PDB ID: 4JT6) and remove co-crystallized ligands.
- Perform flexible docking (AutoDock Vina) to assess binding affinity (ΔG) and key interactions (H-bonds with Lys2187, hydrophobic contacts with Val2188).
- Validation : Compare results with experimental IC₅₀ data to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
